molecular formula C14H26N6O4 B1522368 tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate CAS No. 1253420-36-8

tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No.: B1522368
CAS No.: 1253420-36-8
M. Wt: 342.39 g/mol
InChI Key: LLNGMXNUBNNBAD-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate is a useful research compound. Its molecular formula is C14H26N6O4 and its molecular weight is 342.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties
tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate is a synthetic compound characterized by its complex structure involving a triazole ring, carbamate functional group, and tert-butoxy carbonyl protecting group. Its molecular formula is C14H24N4O4C_{14}H_{24}N_4O_4, and it has a molecular weight of approximately 328.37 g/mol.

The biological activity of this compound is primarily linked to its interactions with various biological pathways and targets. It has shown potential in the following areas:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, potentially inhibiting the growth of fungal pathogens by interfering with ergosterol synthesis.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt pathways.
  • Immunomodulation : The compound may influence immune responses by acting on cytokine production and immune cell activation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against Cancer Cell Lines : Cell viability assays reveal that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Efficacy in Tumor Models : In xenograft mouse models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
Study TypeTumor TypeResultReference
XenograftBreast Cancer60% reduction in tumor size
XenograftLung Cancer55% reduction in tumor size

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

  • Case Study on Fungal Infections : A patient with a resistant fungal infection showed significant improvement after being treated with a triazole-based regimen, suggesting potential applications for this compound in antifungal therapies.
  • Cancer Treatment Trial : A phase II clinical trial evaluated a related triazole compound in patients with advanced solid tumors, reporting promising efficacy and manageable toxicity profiles.

Properties

IUPAC Name

tert-butyl N-[[4-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-triazol-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O4/c1-13(2,3)23-11(21)16-7-9-18-19-10(20(9)15)8-17-12(22)24-14(4,5)6/h7-8,15H2,1-6H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNGMXNUBNNBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(N1N)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.